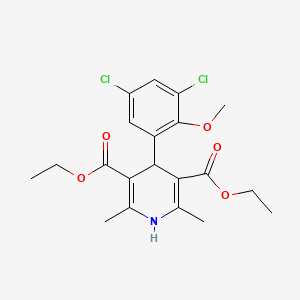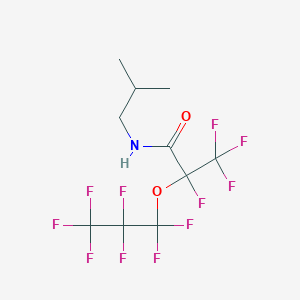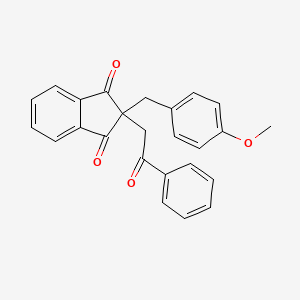![molecular formula C22H25N3O2 B5977699 N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound was first synthesized in 2009 by Pfizer Inc. and has been the subject of numerous scientific studies since then.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide is primarily mediated through its interaction with the CB1 and CB2 receptors. This compound acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This, in turn, leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have potent analgesic and anti-inflammatory effects, which are primarily mediated through the CB1 receptor. Moreover, this compound has been found to have anti-tumor effects, which are mediated through the CB2 receptor. N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has several advantages for lab experiments. It has high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and pharmacological effects of these receptors. Moreover, this compound has a long half-life, which makes it ideal for studying the long-term effects of cannabinoid receptor activation. However, N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has some limitations, including its potential for abuse and its potential to produce adverse effects in humans.
Future Directions
There are several future directions for the study of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide. One potential direction is the development of novel therapeutic agents based on this compound. Moreover, further studies are needed to elucidate the precise mechanisms of action of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide and to identify potential targets for therapeutic intervention. Additionally, more research is needed to determine the safety and efficacy of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide in humans, which will require extensive clinical trials. Finally, the potential for abuse of this compound should be carefully evaluated, and appropriate regulatory measures should be implemented to ensure its safe and responsible use.
Synthesis Methods
The synthesis of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide involves the reaction of indole-5-carboxamide with 1-(3-methoxybenzyl)piperidine in the presence of a catalyst. The resulting compound is then purified using various chromatography techniques to obtain the pure product. This method has been optimized to produce high yields of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide with high purity.
Scientific Research Applications
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. This compound has been shown to have potent analgesic, anti-inflammatory, and anti-tumor effects in preclinical studies. Moreover, N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been found to be effective in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-20-6-2-4-16(12-20)14-25-11-3-5-19(15-25)24-22(26)18-7-8-21-17(13-18)9-10-23-21/h2,4,6-10,12-13,19,23H,3,5,11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVCYPGVTXMZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)

![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B5977702.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)